4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H22N2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is used primarily in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of N-methylpiperidine with isopropyl bromide under basic conditions to form N-methyl-N-(propan-2-yl)piperidine. This intermediate is then reacted with vinyl bromide to introduce the ethenyl group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Ethyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A cyclic secondary amine with similar structural features but different functional groups.
N-Methylpiperidine: A simpler piperidine derivative without the ethenyl and isopropyl groups.
N-Isopropylpiperidine: Similar to N-methylpiperidine but with an isopropyl group instead of a methyl group.
Uniqueness
4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
4-ethenyl-N-methyl-N-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C11H22N2/c1-5-11(13(4)10(2)3)6-8-12-9-7-11/h5,10,12H,1,6-9H2,2-4H3 |
InChI Key |
IMKZAPGIZSTPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1(CCNCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.